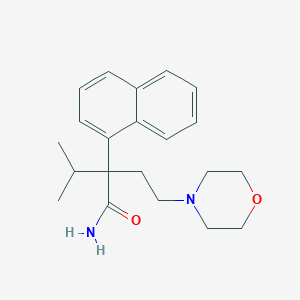
alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide, also known as AINA, is a synthetic compound that has been extensively researched for its potential use as a pharmacological tool in various scientific studies. AINA is a member of the naphthalene family and is a potent inhibitor of the neuronal nitric oxide synthase (nNOS) enzyme.
Mecanismo De Acción
Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide exerts its pharmacological effects by selectively inhibiting nNOS, which is a key enzyme involved in the production of NO in the brain. NO is a signaling molecule that plays a crucial role in various physiological processes such as neurotransmission, vasodilation, and immune response. alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide binds to the active site of nNOS and prevents the conversion of L-arginine to NO. This results in a decrease in NO production, which can have a beneficial effect on various neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide has been shown to have a potent inhibitory effect on nNOS, which is a key enzyme involved in the regulation of NO production in the brain. NO is a signaling molecule that plays a crucial role in various physiological processes such as neurotransmission, vasodilation, and immune response. Dysregulation of NO production has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide has been shown to have a neuroprotective effect in various animal models of neurological disorders by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide is a potent inhibitor of nNOS and has been extensively studied for its potential use as a pharmacological tool in various scientific studies. One of the major advantages of using alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide in lab experiments is its selectivity towards nNOS, which allows for the specific inhibition of this enzyme without affecting other isoforms of NOS. However, one of the limitations of using alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
The potential use of alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide as a pharmacological tool in various scientific studies is an area of ongoing research. Future studies could focus on the development of more potent and selective inhibitors of nNOS, as well as the investigation of the therapeutic potential of alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide in various neurological disorders. Additionally, the development of novel drug delivery systems could help to overcome the solubility limitations of alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide and improve its efficacy in experimental settings.
Métodos De Síntesis
The synthesis of alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide is through the condensation of 2-morpholinoethylamine with 1-naphthylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with isopropylamine to yield alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide.
Aplicaciones Científicas De Investigación
Alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide has been extensively studied for its potential use as a pharmacological tool in various scientific studies. It has been shown to have a potent inhibitory effect on nNOS, which is a key enzyme involved in the regulation of nitric oxide (NO) production in the brain. NO is a signaling molecule that plays a crucial role in various physiological processes such as neurotransmission, vasodilation, and immune response. Dysregulation of NO production has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
Propiedades
Número CAS |
1506-00-9 |
|---|---|
Nombre del producto |
alpha-Isopropyl-alpha-(2-morpholinoethyl)-1-naphthylacetamide |
Fórmula molecular |
C21H28N2O2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
3-methyl-2-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C21H28N2O2/c1-16(2)21(20(22)24,10-11-23-12-14-25-15-13-23)19-9-5-7-17-6-3-4-8-18(17)19/h3-9,16H,10-15H2,1-2H3,(H2,22,24) |
Clave InChI |
BULQNWJGGGMADX-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
SMILES canónico |
CC(C)C(CCN1CCOCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
Sinónimos |
α-Isopropyl-α-(2-morpholinoethyl)-1-naphthaleneacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



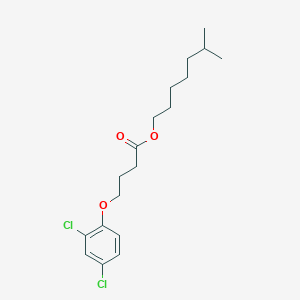
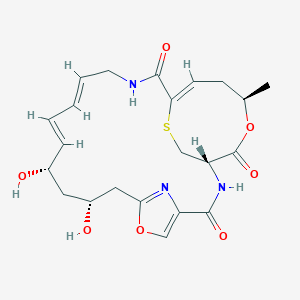
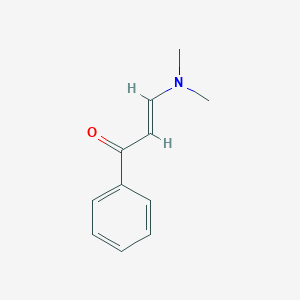
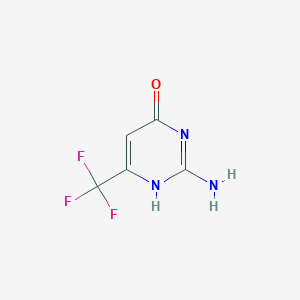
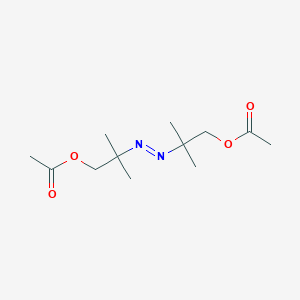

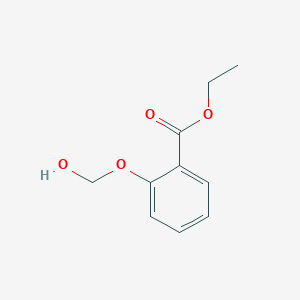
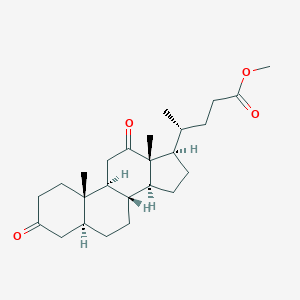
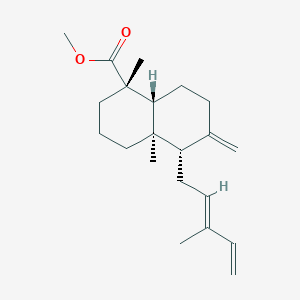
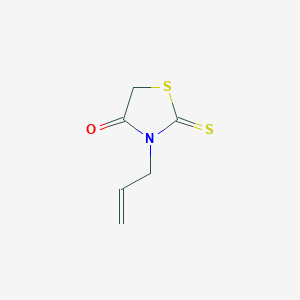
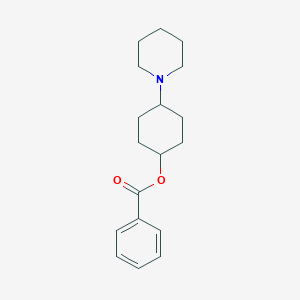
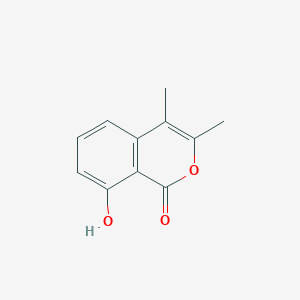
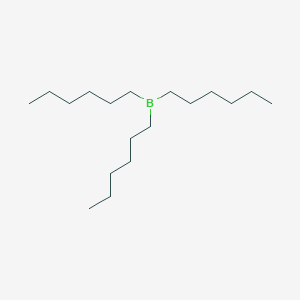
![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)